5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one
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Overview
Description
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is an organic compound belonging to the class of diazinanes This compound is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and methylated.
Formation of Diazinanone Ring: The pyridine derivative is then reacted with appropriate reagents to form the diazinanone ring. This step often involves cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is employed to ensure consistent quality and yield of the compound.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and methyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with substituted functional groups on the pyridine ring.
Scientific Research Applications
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research, including:
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.
Biological Assays: It is used in assays to study biological processes and interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is studied for its potential use in agricultural applications, such as pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect biochemical pathways by interacting with key proteins.
Cellular Effects: Induce cellular responses through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-amine: A compound with a similar pyridine and pyrimidine structure.
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl: Another compound with a chlorinated pyridine ring.
Uniqueness
5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is unique due to its specific diazinanone ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClN3O |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H12ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-6,8-9,13H,1H3,(H,14,15) |
InChI Key |
PAFVADYIULJZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(N1)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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